molecular formula C15H17F3N2OS B2574118 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 1022395-61-4

4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2574118
CAS No.: 1022395-61-4
M. Wt: 330.37
InChI Key: AGQOXWCRBYPEFU-UHFFFAOYSA-N
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Description

4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound with the molecular formula C15H17F3N2OS. This compound is characterized by the presence of a thiazole ring, a trifluoromethoxyphenyl group, and a methylidene group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole derivatives with trifluoromethoxyphenyl reagents under controlled conditions. One common method includes the use of thiazole-2-amine as a starting material, which undergoes alkylation and subsequent functional group modifications to introduce the diethyl and methylidene groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethoxy group and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one
  • 4,4-diethyl-5-methylidene-1,3-thiazol-2-amine

Uniqueness

4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds without the trifluoromethoxy group.

Properties

IUPAC Name

4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2OS/c1-4-14(5-2)10(3)22-13(20-14)19-11-6-8-12(9-7-11)21-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQOXWCRBYPEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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